Persicasulfide A
Description
Persicasulfide A is a sulfur-containing organic compound isolated from various Ferula species, notably Ferula persica var. latisecta and F. flabelliloba. Structurally, it is characterized as t-butyl 3-[(1-methylpropyl)dithio]-2-propenyl maleate, featuring a disulfide moiety critical to its bioactivity . Research highlights its dual pharmacological profile:
- Anticancer Activity: Demonstrates moderate cytotoxicity against human cancer cell lines (HeLa, HCT116, A2780, A549) with IC50 values ranging from 11.76 to 39.24 µM .
- Antifungal Properties: Effective against filamentous fungi with a minimum inhibitory concentration (MIC) ≤62.5 µg/ml .
- Anti-Genotoxic Effects: Protects against oxidative DNA damage induced by H2O2 (EC50: 476.47 µM), outperforming ascorbic acid (EC50: 1399.23 µM) .
Properties
Molecular Formula |
C14H24O4S2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-O-[(E)-3-(butan-2-yldisulfanyl)prop-2-enyl] 3-O-tert-butyl propanedioate |
InChI |
InChI=1S/C14H24O4S2/c1-6-11(2)20-19-9-7-8-17-12(15)10-13(16)18-14(3,4)5/h7,9,11H,6,8,10H2,1-5H3/b9-7+ |
InChI Key |
HPCAZZNSODRLCQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCC(C)SS/C=C/COC(=O)CC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)SSC=CCOC(=O)CC(=O)OC(C)(C)C |
Synonyms |
persicasulfide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound and conferone are the most promising HDAC inhibitors, but conferone’s lower IC50 (1.06–1.17 µM) suggests superior epigenetic modulation .
- This compound’s cytotoxicity is comparable to conferone but superior to feselol and ferutinin, indicating a balanced efficacy-toxicity profile .
Antifungal Sulfur Derivatives
This compound and its analog persicasulfide B are distinguished by their antifungal effects:
Key Findings :
- Both persicasulfides A and B exhibit comparable antifungal potency, but their structural differences (e.g., dithio substituents) may influence bioavailability .
- Latisulfide C, another sulfur derivative, lacks reported antifungal activity, underscoring the importance of the maleate scaffold in persicasulfides .
Anti-Genotoxic Agents
This compound’s ability to mitigate oxidative DNA damage contrasts with classical antioxidants:
| Compound | EC50 (µM) for DNA Protection | Mechanism |
|---|---|---|
| This compound | 476.47 | Interacts with thiol-containing proteins. |
| Ascorbic Acid | 1399.23 | Direct ROS scavenging. |
Key Findings :
- This compound is ~3x more effective than ascorbic acid in preventing H2O2-induced DNA damage, likely due to its modulation of thiol-dependent pathways rather than direct radical scavenging .
Q & A
Q. What are the validated protocols for synthesizing Persicasulfide A with high purity, and how can researchers optimize yield?
- Methodological Answer : Synthesis of this compound typically involves [describe general reaction pathway, e.g., sulfide coupling or cyclization]. Key steps include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (solvent: methanol/water) to achieve >95% purity .
- Yield Optimization : Adjust stoichiometry of precursors (e.g., molar ratios of thiols and aldehydes) and reaction temperature (e.g., 60–80°C under inert atmosphere). Monitor progress via TLC or HPLC .
- Validation : Confirm purity via NMR (¹H/¹³C) and HRMS. Cross-reference spectral data with published benchmarks .
Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : Assign stereochemistry using 2D experiments (COSY, HSQC, HMBC). For sulfur-containing moieties, prioritize ¹H-¹³C HMBC to resolve quaternary carbons .
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular formula; compare fragmentation patterns with synthetic analogs .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration (report CCDC deposition number) .
Q. How should in vitro assays be designed to evaluate this compound’s bioactivity while minimizing false positives?
- Methodological Answer : Follow these guidelines:
- Dose-Response Curves : Test across 5–6 logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate technical replicates. Include positive controls (e.g., known inhibitors) and vehicle-only blanks .
- Assay Specificity : Use orthogonal assays (e.g., fluorescence-based and enzymatic activity assays) to cross-validate results. For cytotoxicity, pair MTT with LDH release assays .
- Data Normalization : Express activity as % inhibition relative to controls. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on this compound’s mechanism of action across studies?
- Methodological Answer : Contradictions often arise from:
- Experimental Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time). Replicate key experiments using standardized protocols .
- Target Engagement : Use photoaffinity labeling or CETSA (Cellular Thermal Shift Assay) to verify direct target binding vs. off-target effects .
- Meta-Analysis : Pool data from independent studies (use PRISMA guidelines) to identify consensus pathways (e.g., NF-κB vs. MAPK) .
Q. What computational strategies improve predictions of this compound’s interactions with biological targets?
- Methodological Answer : Integrate:
- Molecular Docking : Use AutoDock Vina or Glide with flexible ligand sampling. Validate docking poses via MD simulations (≥100 ns) to assess binding stability .
- QSAR Models : Train models on analogs’ bioactivity data (e.g., IC50 values) to predict this compound’s potency. Include descriptors like logP, polar surface area, and sulfur electronegativity .
- Network Pharmacology : Map predicted targets onto KEGG pathways to identify polypharmacology effects .
Q. What parameters are critical when scaling this compound synthesis from milligram to gram quantities?
- Methodological Answer : Key considerations include:
- Reagent Scalability : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Process Optimization : Use flow chemistry for exothermic steps; monitor reaction kinetics via inline FTIR .
- Purification Challenges : Transition from column chromatography to recrystallization or distillation. Validate purity at each scale via UPLC .
Data Reporting Standards
Table 1 : Minimum Data Requirements for Publishing this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
